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Clinical Efficacy and Safety Data

The tables below summarize key efficacy and safety outcomes from clinical trials, illustrating why

ensartinib is a potent treatment option.

Table 1: Efficacy Outcomes of Ensartinib in ALK-Positive NSCLC

Patient Objective Response Median Progression-Free Intracranial
Population Rate (ORR) Survival (PFS) Response Rate
ALK TKI-naive 80% - 81% [1] [2] 25.8 - 26.2 months [1] [2] [3] Up to 70% [1]
Prior Crizotinib 69% [2] 9.0 - 9.2 months [2] 64% [2]

only

Table 2: Common Adverse Reactions (=20%) and Management
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Adverse .
. Frequency & Severity Management Notes

Reaction

Rash Most common; primarily Grade 1-2, Dose reduction or interruption may be required
but can be severe [2] [3] [2].

Nausea / Common (e.g., Nausea 36%, Often Grade 1-2; can be managed [1] [2].

Vomiting Vomiting 26%) [2]

Pruritus 28% of patients; some Grade 3-4 Associated with rash; managed with supportive
events [2] care [2].

Edema Reported; a case of Grade 4 May require treatment interruption and

edema was noted [4]

symptomatic management (e.g., diuresis) [4].

The recommended dose is 225 mg taken orally once daily, with or without food [3]. The phase I/II trial

established this as the Recommended Phase II Dose (RP2D), as higher doses (250 mg) increased the

frequency of rash without improving efficacy [2].

Mechanism of Action and Resistance

Ensartinib's high efficacy stems from its unique biochemical profile and ability to target the central nervous

system.

e Potent ALK Inhibition: Ensartinib is a novel, aminopyridazine-based small molecule that potently
inhibits ALK. Preclinical studies show it is 10-fold more potent than crizotinib at inhibiting the
growth of ALK-positive lung cancer cell lines [2] [5]. It also effectively inhibits a broad spectrum of ALK
resistance mutations, including L1196M and C1156Y [2].

¢ Activity Against Other Targets: Beyond ALK, ensartinib is a multi-target inhibitor with reported
activity against MET, ROS1, AXL, and TRK kinases [5]. Its IC50 value for MET inhibition is 0.74 nM,
making it a potential option for tackling MET-amplified resistance [6] [5].

e Overcoming CNS Metastases: A major limitation of earlier ALK TKIs is poor CNS penetration.
Ensartinib demonstrates significant intracranial activity, with trials showing high response rates in

patients with brain metastases, addressing a key site of disease progression [1] [2].

The following diagram illustrates the mechanism of ALK inhibition and the downstream signaling pathways

affected.
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Diagram 1: Ensartinib inhibits the constitutively active EML4-ALK fusion protein, blocking downstream

oncogenic signaling pathways and leading to tumor cell death.

Key Clinical Trial Protocols

For researchers designing clinical studies, here are the methodologies from pivotal ensartinib trials.

eXalt3 (Phase III) Trial Design [3]

¢ Objective: Compare ensartinib versus crizotinib in ALK TKI-naive patients.
e Population: 290 adults with locally advanced or metastatic ALK-positive NSCLC.
e Design: Open-label, randomized (1:1), active-controlled, multicenter.
¢ Interventions:
o Experimental Arm: Ensartinib 225 mg orally, once dalily.
o Control Arm: Crizotinib 250 mg orally, twice daily.
e Primary Endpoint: Progression-free survival (PFS) assessed by Blinded Independent Central
Review (BICR) per RECIST v1.1.
e Key Secondary Endpoint: Overall Survival (OS).

First-in-Human Phase I/1I Trial Design [2]
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e Primary Objectives: Evaluate safety, determine maximum tolerated dose (MTD) and Recommended
Phase Il Dose (RP2D).

e Population: Patients with advanced solid tumors (dose escalation) and ALK-positive NSCLC (dose
expansion).

e Dosing: Administered orally once daily in 28-day cycles.

e Dose Escalation: Used an accelerated titration scheme starting at 25 mg, switching to a 3+3 design
upon a Grade =2 drug-related event.

e Dose Expansion: Enrolled 60 patients at 225 mg once daily into specific cohorts (TKI-naive,
crizotinib-resistant, etc.).

o Efficacy Assessment: Tumor imaging (CT/MRI) at baseline and every 8 weeks, with response
evaluated per RECIST v1.1.

Insights on Resistance and Novel Applications

Understanding resistance mechanisms is crucial for guiding treatment sequences and developing new

strategies.

¢ Bypass Resistance Mechanisms: While on-target ALK mutations can be addressed with next-
generation TKIls, off-target resistance remains a challenge. Activation of bypass signaling pathways,
such as MET amplification, is a recognized mechanism of ALK-independent resistance [6]. A case
report demonstrated that a patient who developed MET amplification after multiple ALK TKI lines
achieved 23 months of PFS with subsequent ensartinib treatment, leveraging its anti-MET activity
[6].

e Emerging Use in Neoadjuvant Setting: Preliminary evidence suggests a role for ensartinib in pre-
surgical (neoadjuvant) treatment. A case report described a stage IlIA patient with an EML4-ALK
fusion who, after 3 months of neoadjuvant ensartinib, achieved significant tumor shrinkage (50%)
and underwent successful resection, indicating its potential to downstage tumors and enable surgery

(71 [4].

Conclusion

Ensartinib represents a significant advancement in the treatment of ALK-positive NSCLC. It is established
as a superior first-line therapy compared to crizotinib, with robust systemic and intracranial efficacy and a
manageable safety profile. Its multi-target inhibitory activity also offers a potential therapeutic strategy for

tackling specific resistance mechanisms like MET amplification.
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Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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